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Introduction

Dipeptidyl-peptidase-4 (DGAT1) inhibitors represent a promising therapeutic strategy for
managing hypertriglyceridemia, particularly in rare genetic disorders like familial
chylomicronemia syndrome (FCS). By blocking the final and committed step in triglyceride
synthesis in the small intestine, these agents aim to reduce the production and secretion of
chylomicrons, thereby lowering plasma triglyceride levels. This guide provides a comparative
overview of the efficacy of Pradigastat (LCQ908), a DGAT1 inhibitor that has undergone clinical
investigation for FCS, against other notable DGAT1 inhibitors, supported by available
experimental data.

Mechanism of Action: DGAT1 Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the triglyceride synthesis
pathway. It catalyzes the final step, the esterification of diacylglycerol (DAG) with a fatty acyl-
CoAto form a triglyceride (TG).[1] In the small intestine, DGAT1 is highly expressed in
enterocytes and plays a crucial role in the absorption of dietary fats. By inhibiting DGAT1,
compounds like Pradigastat reduce the synthesis of triglycerides within enterocytes, leading to
decreased chylomicron formation and secretion into the bloodstream. This, in turn, lowers
postprandial and fasting triglyceride levels.[2]

Signaling Pathway of DGATL1 in Triglyceride Synthesis
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Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Comparative Efficacy of DGAT1 Inhibitors

A direct head-to-head clinical trial comparing the efficacy of Pradigastat with other DGAT1
inhibitors in the same patient population is not available. The development of several other
DGAT1 inhibitors was discontinued due to gastrointestinal side effects before extensive efficacy
data in specific patient populations like FCS could be obtained.[3][4] The following tables
summarize the available efficacy data for Pradigastat and other selected DGAT1 inhibitors from
clinical and preclinical studies.

Table 1: Clinical Efficacy of Pradigastat in Familial
Chylomicronemia Syndrome (FCS)
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Pradigastat 10 Pradigastat 20 Pradigastat 40
Parameter
mg/day mg/day mg/day
Mean Reduction in No significant
_ _ , _ 41% 70%
Fasting Triglycerides reduction
Study Population 6 patients with FCS 6 patients with FCS 6 patients with FCS
Treatment Duration 21 days 21 days 21 days
Clinical Trial NCT01146522[2][5][6] NCTO01146522[2][5][6] NCT01146522[2][5][6]
Mild, transient Mild, transient Mild, transient
Adverse Events gastrointestinal gastrointestinal gastrointestinal
events[2] events[2] events[2]

Table 2: Efficacy of Other DGAT1 Inhibitors in Clinical

and Preclinical Studies
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Study ]
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) Dose-
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] ) dependent
Healthy Male =5 mg (single  incremental
AZD7687 ] ] nausea, [7]
Subjects dose) postprandial -
_ _ vomiting, and
triglyceride )
diarrhea
AUC
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Dose- _ _
gastrointestin
dependent )
] o al side
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] effects; 11/18  [8]
bese Men week) postprandial ) )
discontinued
serum
] ) due to
triglycerides )
diarrhea
Significant
Sprague- o
reduction in
Dawley Rats Not reported
PF-04620110 o >0.1 mg/kg plasma o
(lipid ] ) in this study
triglyceride
challenge) ]
excursion
Common
gastrointestin
0.3-21mg
Healthy ) N/A (Safety al adverse
(single and
Volunteers i and PK events [10]
multiple
(Phase 1) study) (nausea,
doses) N
vomiting,
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Experimental Protocols
Pradigastat Clinical Trial (NCT01146522) Methodology

This was an open-label, sequential-treatment study involving six patients with genetically
confirmed FCS.[2][5]
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Experimental Workflow for Pradigastat Clinical Trial (NCT01146522)
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Caption: Workflow of the Pradigastat clinical trial in FCS patients.
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o Patient Population: Six patients with a confirmed diagnosis of FCS.

o Study Design: Open-label, with three consecutive 21-day treatment periods, separated by
washout periods of at least four weeks.

» Dosing Regimen: Patients received Pradigastat at 20 mg, 40 mg, and 10 mg once daily in a
sequential manner.[2]

e Primary Efficacy Endpoint: Change in fasting triglyceride levels.

e Secondary Endpoints: Changes in postprandial triglycerides and apolipoprotein B48
(ApoB48) levels.

o Assessments: Fasting triglyceride levels were measured weekly. Postprandial lipid profiles
were assessed at the beginning and end of each treatment period following a standardized
low-fat meal. Safety and tolerability were monitored throughout the study.[2]

AZD7687 First-in-Human Study Methodology

This was a randomized, placebo-controlled, single ascending dose study in 80 healthy male
subjects.[7]

o Study Population: Healthy male volunteers.
o Study Design: Randomized, placebo-controlled, single ascending dose cohorts.
e Dosing Regimen: Single oral doses of AZD7687 ranging from 1 mg to 60 mg, or placebo.

» Efficacy Assessment: Postprandial triglyceride excursion was measured for 8 hours after a
standardized mixed meal with a high fat content (60%).

o Safety Assessment: Monitoring of adverse events, particularly gastrointestinal side effects.

Discussion and Conclusion

Pradigastat has demonstrated significant, dose-dependent reductions in fasting and
postprandial triglycerides in patients with FCS, a population with a high unmet medical need.
The observed efficacy, particularly at the 40 mg dose, highlights the potential of DGAT1
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inhibition as a targeted therapy for this rare and severe hypertriglyceridemia. Importantly, in this
small study, Pradigastat was reported to be safe and well-tolerated, with only mild and transient
gastrointestinal side effects.[2]

In contrast, the development of other DGATL inhibitors, such as AZD7687 and PF-04620110,
was hampered by the prevalence of gastrointestinal adverse events, primarily diarrhea,
nausea, and vomiting.[7][8][10] While these agents also demonstrated proof-of-concept by
reducing postprandial triglycerides, the narrow therapeutic window between efficacy and
intolerable side effects led to the discontinuation of their development for broader indications
like obesity and type 2 diabetes.

The differing outcomes between Pradigastat in FCS and other DGAT1 inhibitors in different
populations may be attributable to several factors, including differences in the patient
populations, the specific chemical properties of the inhibitors, and the dosing regimens
employed. The underlying pathophysiology of FCS, with its profound impairment of chylomicron
clearance, may create a scenario where the triglyceride-lowering effects of DGAT1 inhibition
are more pronounced and the gastrointestinal side effects are either less severe or considered
more acceptable given the severity of the disease.

In conclusion, while Pradigastat has shown promising efficacy in the orphan indication of FCS,
the broader class of DGAT1 inhibitors has faced significant challenges due to gastrointestinal
tolerability. Future research in this area may focus on developing DGAT1 inhibitors with
improved gut selectivity or exploring combination therapies to mitigate adverse effects while
preserving therapeutic efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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